molecular formula C21H29N3O2 B6029699 3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide

3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide

Cat. No. B6029699
M. Wt: 355.5 g/mol
InChI Key: HNJVBRQUAHQFLN-UHFFFAOYSA-N
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Description

3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of gamma-aminobutyric acid (GABA) analogs and has been shown to have a wide range of effects on the central nervous system.

Mechanism of Action

3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. This leads to an increase in the levels of GABA in the brain, which has been shown to have anticonvulsant and anxiolytic effects. Additionally, this compound has been shown to have effects on other neurotransmitter systems, including dopamine and glutamate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. Research has shown that this compound increases the levels of GABA in the brain, which has been shown to have anticonvulsant and anxiolytic effects. Additionally, this compound has been shown to have effects on other neurotransmitter systems, including dopamine and glutamate.

Advantages and Limitations for Lab Experiments

3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has several advantages for lab experiments, including its high potency and specificity for GABA-AT inhibition. Additionally, this compound has been shown to have a good safety profile in animal studies. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on 3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide. One area of interest is the potential use of this compound in the treatment of anxiety disorders, as well as other neurological and psychiatric disorders. Additionally, further research is needed to fully understand the effects of this compound on other neurotransmitter systems, including dopamine and glutamate. Finally, there is potential for the development of new analogs of this compound with improved pharmacological properties.

Synthesis Methods

The synthesis of 3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide involves several steps, including the reaction of 3-cyclohexen-1-ylcarbonyl chloride with piperidine, followed by the reaction of the resulting compound with 3-pyridinylmethanamine. The final step involves the reaction of the resulting compound with propanoyl chloride. This method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders. Research has shown that this compound is a potent inhibitor of the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, which has been shown to have anticonvulsant and anxiolytic effects.

properties

IUPAC Name

3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c25-20(23-16-18-5-4-12-22-15-18)9-8-17-10-13-24(14-11-17)21(26)19-6-2-1-3-7-19/h1-2,4-5,12,15,17,19H,3,6-11,13-14,16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJVBRQUAHQFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)CCC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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